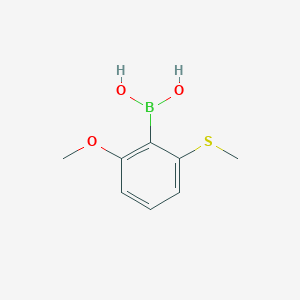

2-Methoxy-6-methylthiophenylboronic acid

Description

2-Methoxy-6-methylthiophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with methoxy (-OCH₃) and methylthio (-SCH₃) groups at the 2- and 6-positions, respectively. Boronic acids of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

Molecular Formula |

C8H11BO3S |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

(2-methoxy-6-methylsulfanylphenyl)boronic acid |

InChI |

InChI=1S/C8H11BO3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 |

InChI Key |

HAKDOFJXXGDZPN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1SC)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the functionalization of appropriately substituted aromatic precursors followed by installation of the boronic acid group. The key steps often include:

- Introduction of methoxy and methylthio substituents on the aromatic ring.

- Formation of the boronic acid moiety through lithiation-borylation or transition metal-catalyzed borylation.

Synthesis via Directed Lithiation and Borylation

One classical approach to synthesize substituted phenylboronic acids is through directed ortho-lithiation followed by quenching with boron electrophiles such as trialkyl borates. For this compound, the procedure can be outlined as follows:

- Starting from 2-methoxy-6-methylthiobenzene, treatment with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) induces lithiation at the position ortho to the methoxy group.

- The lithiated intermediate is then reacted with a boron electrophile, such as trimethyl borate.

- Subsequent acidic work-up hydrolyzes the boronate ester to the boronic acid.

This method requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity.

Transition Metal-Catalyzed Borylation

More recently, transition metal-catalyzed borylation methods have been developed for arylboronic acid synthesis, offering milder conditions and higher selectivity. Typical catalysts include palladium or iridium complexes.

A representative procedure involves:

- Starting from 2-bromo-6-methylthiophenyl derivatives.

- Catalytic borylation using bis(pinacolato)diboron (B2pin2) in the presence of palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base such as potassium acetate or carbonate facilitates the reaction.

- The product is then converted to the free boronic acid by hydrolysis.

This approach is advantageous for its functional group tolerance and scalability.

Stepwise Synthesis of the Substituted Phenyl Ring

Because this compound contains both methoxy and methylthio substituents, the preparation of the substituted phenyl precursor is critical. A typical synthetic route involves:

- Starting from 2-methoxy-6-methylbenzoic acid or its derivatives.

- Introduction of the methylthio group via nucleophilic aromatic substitution or thiolation reactions.

- Conversion of the aromatic precursor to the boronic acid via lithiation-borylation or catalytic borylation.

A patent describing related compounds details the synthesis of 2-methoxy-6-methylbenzoic acid through a sequence of reduction hydrogenation, diazotization, methylation, and hydrolysis steps, which can be adapted for further functionalization with methylthio and boronic acid groups.

Detailed Preparation Protocols and Reaction Conditions

The following table summarizes key preparation methods, reaction conditions, and yields reported in the literature and patents for related compounds and boronic acid derivatives with similar substitution patterns.

In-Depth Research Findings

Directed Lithiation-Borylation Insights

- The lithiation step is highly regioselective due to the directing effect of the methoxy group.

- The methylthio substituent is stable under lithiation conditions but requires careful temperature control to prevent side reactions.

- Boron electrophiles such as trimethyl borate effectively trap the aryllithium intermediate.

- Acidic work-up liberates the boronic acid with good purity.

Transition Metal-Catalyzed Borylation

- Palladium catalysts with phosphine ligands facilitate the borylation of aryl halides efficiently.

- Potassium carbonate or acetate bases in mixed solvents (e.g., 1,4-dioxane/water or ethanol/water) are common.

- Reaction times vary from 3 to 16 hours depending on catalyst loading and temperature.

- Yields range widely but can reach up to 82% under optimized conditions.

- The method tolerates the methoxy and methylthio substituents without deactivation.

Synthetic Route for Substituted Aromatic Precursors

- The patent literature details a robust sequence for synthesizing 2-methoxy-6-methylbenzoic acid, which can be modified to introduce methylthio groups.

- Key steps include catalytic hydrogenation of nitro precursors, diazotization with methanol solvent to effect hydrolysis and esterification, methylation with dimethyl sulfate, and hydrolysis to the acid.

- These intermediates provide a platform for subsequent boronic acid installation.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Temperature (°C) | Time (h) | Catalyst/Reagents | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Lithiation-Borylation | Directed ortho-lithiation and borylation | -78 to 25 | 1-16 | n-Butyllithium, Trimethyl borate | Ether solvents (THF) | 60-75 |

| Pd-Catalyzed Borylation | Catalytic borylation of aryl halide | 80-120 | 3-16 | Pd(PPh3)4 or Pd(dppf)Cl2, B2pin2, K2CO3 | 1,4-Dioxane/H2O, EtOH/H2O | 40-82 |

| Precursor Synthesis | Hydrogenation, Diazotization, Methylation, Hydrolysis | 0-100 (varies) | 1-16 | Pd/C, H2, Dimethyl sulfate, Acid/Base | Methanol, Water | >80 |

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or esters, and reduction reactions to form boranes.

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methylthio groups on the phenyl ring.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through esterification reactions.

Substituted Phenyl Compounds: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the development of advanced materials and polymers.

Mechanism of Action

Mechanism: In Suzuki-Miyaura coupling, B-[2-Methoxy-6-(methylthio)phenyl]boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound facilitates the transfer of the phenyl group to the palladium center, which then couples with the halide substrate.

Molecular Targets and Pathways:

Palladium Catalysts: The compound interacts with palladium catalysts to form intermediate complexes.

Electron Transfer: The methoxy and methylthio groups influence the electron density on the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their substituents:

*Calculated based on formula.

Key Observations:

- Electron Effects : The methylthio group (-SCH₃) in the target compound donates electrons via sulfur’s lone pairs, enhancing nucleophilicity compared to electron-withdrawing groups like -F or -Cl . This may improve coupling efficiency with electron-deficient aryl halides.

- Steric Considerations : The 6-methylthio group introduces moderate steric bulk, similar to 6-methyl analogs, but less than bulkier groups like -Cl .

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs like 2-(methylthio)phenylboronic acid .

Reactivity in Suzuki-Miyaura Couplings

- Target Compound : Expected to exhibit faster oxidative addition with palladium catalysts due to electron-rich aryl rings. The sulfur atom may also stabilize intermediates via coordination to Pd .

- Fluorinated Analog (2-Fluoro-6-methoxyphenylboronic acid) : Lower reactivity due to electron-withdrawing -F, requiring harsher conditions (e.g., higher temperatures or stronger bases) .

- Chlorinated Analog (4-Chloro-2-methoxyphenylboronic acid) : Steric hindrance from -Cl may slow coupling but improve regioselectivity in crowded systems .

Biological Activity

2-Methoxy-6-methylthiophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant studies, and potential applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active sites. This property is essential for developing therapeutics targeting various diseases, including cancer and diabetes.

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. Its interaction with specific receptors can modulate signaling cascades that control cell growth and survival.

Research Findings

Recent studies have highlighted the biological activity of this compound:

- Anticancer Activity : Research has shown that analogs of boronic acids exhibit significant antiproliferative effects on cancer cells. For instance, studies on boronic acid derivatives indicate they can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and altering cell cycle progression .

- Inhibition of Angiogenesis : Some boronic acid compounds have been reported to inhibit angiogenesis, the formation of new blood vessels from existing ones. This effect is crucial in cancer therapy as it limits tumor growth by restricting nutrient supply .

- Structure-Activity Relationship (SAR) : The structural modifications of boronic acids significantly affect their biological activity. Studies focusing on the SAR of related compounds have provided insights into how specific functional groups influence potency and selectivity against various targets .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Study on Antiproliferative Activity : A study involving the synthesis and evaluation of various boronic acid derivatives demonstrated that modifications at the thiophenyl position enhanced anticancer activity against breast cancer cell lines. The presence of the methoxy group was found to improve solubility and cellular uptake, contributing to increased efficacy .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of boronic acids, including this compound. These studies indicated a reduction in tumor size and improved survival rates when administered alongside conventional chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity Assessed | Key Findings |

|---|---|---|

| Anticancer Activity | Cell proliferation | Induced apoptosis in cancer cell lines |

| Angiogenesis Inhibition | Blood vessel formation | Reduced angiogenesis in tumor models |

| Structure-Activity Relationship | Potency against targets | Modifications enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.